2-Propyn-1-ol, 3-(triethylgermyl)-
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Overview
Description
2-Propyn-1-ol, 3-(triethylgermyl)- is an organic compound with the molecular formula C9H18GeO. This compound features a propargyl alcohol group bonded to a triethylgermyl group, making it a unique organogermanium compound. It is characterized by the presence of a triple bond between the carbon atoms and a hydroxyl group, which contributes to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-ol, 3-(triethylgermyl)- can be achieved through several methods. One common approach involves the reaction of propargyl alcohol with triethylgermanium chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the deprotonation of the alcohol group, allowing it to react with the germanium chloride to form the desired product.
Industrial Production Methods
While specific industrial production methods for 2-Propyn-1-ol, 3-(triethylgermyl)- are not well-documented, the general principles of organogermanium compound synthesis can be applied. Industrial production would likely involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis, with additional steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propyn-1-ol, 3-(triethylgermyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted propargyl derivatives.
Scientific Research Applications
2-Propyn-1-ol, 3-(triethylgermyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex organogermanium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Propyn-1-ol, 3-(triethylgermyl)- involves its interaction with various molecular targets and pathways. The presence of the propargyl group allows it to participate in reactions that modify biological molecules, potentially leading to changes in cellular processes. The triethylgermyl group may also contribute to its activity by enhancing its stability and facilitating its interaction with specific targets.
Comparison with Similar Compounds
Similar Compounds
Propargyl alcohol (2-Propyn-1-ol): A simpler analog without the triethylgermyl group.
3-(Trimethylsilyl)-2-propyn-1-ol: Similar structure with a trimethylsilyl group instead of triethylgermyl.
3-(Triethylsilyl)-2-propyn-1-ol: Another analog with a triethylsilyl group.
Uniqueness
2-Propyn-1-ol, 3-(triethylgermyl)- is unique due to the presence of the triethylgermyl group, which imparts distinct chemical properties and reactivity compared to its silicon analogs. This uniqueness makes it valuable in specific applications where the properties of germanium are advantageous.
Properties
CAS No. |
63247-73-4 |
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Molecular Formula |
C9H18GeO |
Molecular Weight |
214.87 g/mol |
IUPAC Name |
3-triethylgermylprop-2-yn-1-ol |
InChI |
InChI=1S/C9H18GeO/c1-4-10(5-2,6-3)8-7-9-11/h11H,4-6,9H2,1-3H3 |
InChI Key |
FLSTWMYMSDKWQW-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)C#CCO |
Origin of Product |
United States |
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